CRS400393

Antimycobacterial MmpL3 inhibitor Mycobacterium abscessus

CRS400393 is a synthetic small-molecule benzothiazole amide that functions as an inhibitor of Mycobacterial membrane protein large 3 (MmpL3), an essential inner membrane transporter for mycolic acid incorporation into the mycobacterial cell wall. It is an advanced lead compound optimized from a high-throughput screening hit, featuring a 5-methylbicyclo[3.3.1]nonane-1-carboxamide scaffold.

Molecular Formula C18H20Cl2N2OS
Molecular Weight 383.3 g/mol
Cat. No. B15568248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS400393
Molecular FormulaC18H20Cl2N2OS
Molecular Weight383.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23)
InChIKeyKHJLLQYNCQNVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRS400393: A Benzothiazole Amide MmpL3 Inhibitor for Antimycobacterial Research and Procurement


CRS400393 is a synthetic small-molecule benzothiazole amide [1] that functions as an inhibitor of Mycobacterial membrane protein large 3 (MmpL3), an essential inner membrane transporter for mycolic acid incorporation into the mycobacterial cell wall [2]. It is an advanced lead compound optimized from a high-throughput screening hit, featuring a 5-methylbicyclo[3.3.1]nonane-1-carboxamide scaffold [1]. The compound is under preclinical development by Crestone Inc. as a potential therapeutic for tuberculosis (TB) and nontuberculous mycobacterial (NTM) infections [2]. Its CAS Registry Number is 2253175-64-1, and it is supplied for research use only .

Why In-Class Substitution of CRS400393 Fails: Structural Nuances Drive Differential Antimycobacterial Spectrum


Benzothiazole amide MmpL3 inhibitors exhibit highly variable activity spectra across mycobacterial species and strains due to subtle differences in substitution patterns [1]. The 5,7-dichloro substitution on the benzothiazole core of CRS400393 confers a unique potency profile that is not interchangeable with close analogs bearing different halogenation patterns (e.g., 5-Br, 5,7-diF) or alkyl substitutions (e.g., 5,7-diMe) [1]. Substituting CRS400393 with a generic 'in-class' compound—even one with similar core structure—may result in orders-of-magnitude differences in minimum inhibitory concentration (MIC) against key pathogens like Mycobacterium abscessus, Mycobacterium avium complex, or Mycobacterium tuberculosis, thereby compromising experimental reproducibility and translational relevance [1].

CRS400393 Quantitative Differentiation: Comparative MIC, Spectrum, and ADME Data


Superior Anti-M. abscessus Potency vs. Close Analogs in Benzothiazole Amide Series

CRS400393 (compound 43) exhibited a 2-fold lower MIC against Mycobacterium abscessus ATCC 19977 compared to analog 42 (5-Br), a 2-fold lower MIC compared to analog 45 (5,7-diF), and a 4-fold lower MIC compared to analog 44 (5,7-diMe) [1].

Antimycobacterial MmpL3 inhibitor Mycobacterium abscessus

Balanced Broad-Spectrum Activity: M. avium Complex and M. tuberculosis

CRS400393 (compound 43) demonstrated a 2-fold improvement in MIC against M. avium complex (MAC) relative to compound 42 (5-Br) and compound 45 (5,7-diF), and a 4-fold improvement relative to compound 44 (5,7-diMe) [1]. Against M. tuberculosis H37Rv, CRS400393 matched the potent MIC (≤0.12 µg/mL) of compound 42 while outperforming compound 44 (0.25 µg/mL) and compound 45 (0.25 µg/mL) [1].

Antimycobacterial MmpL3 inhibitor Mycobacterium avium complex Mycobacterium tuberculosis

Mycobacteria-Selective Spectrum: Minimal Off-Target Antibacterial Activity

In secondary profiling against a panel of Gram-positive and Gram-negative bacteria, CRS400393 and all other tested benzothiazole amides showed no inhibitory activity at concentrations below 32 µg/mL [1].

Antimycobacterial Selectivity MmpL3 inhibitor

Favorable CYP Inhibition Profile for Pulmonary Delivery Development

CRS400393, when tested at 10 µM, inhibited CYP2B6 and CYP3A4 by less than 50% [1]. In contrast, earlier lead compounds in the series (e.g., compound 9, 28, 29) exhibited IC50 values below 20 µM for multiple CYP isoforms [1].

ADME Cytochrome P450 Pulmonary delivery

CRS400393 Procurement Scenarios: Maximizing Value in Antimycobacterial Research Programs


Lead Optimization of MmpL3 Inhibitors for M. abscessus Infections

CRS400393 serves as a benchmark compound for evaluating next-generation MmpL3 inhibitors due to its exceptional MIC of 0.03 µg/mL against M. abscessus [1]. Procurement enables direct head-to-head comparisons in MIC assays, time-kill studies, and resistance frequency evaluations.

In Vitro Combination Studies Against NTM and TB

The balanced spectrum of CRS400393 against RGM, SGM, and Mtb [1] makes it a valuable tool for exploring synergistic combinations with standard-of-care agents (e.g., macrolides, fluoroquinolones) or other investigational drugs.

In Vivo Efficacy Studies in Murine Models of Pulmonary Mycobacterial Infection

The benzothiazole amide series has demonstrated proof-of-concept in vivo efficacy in a mouse model of M. abscessus infection [1]. CRS400393, as an optimized lead, is a prime candidate for further in vivo pharmacodynamic and tolerability assessments via intrapulmonary delivery.

ADME and Safety Profiling of Pulmonary Therapeutics

With a low CYP inhibition liability at pulmonary-relevant concentrations [1], CRS400393 is suitable for inhalation formulation development, DDI risk assessment, and local toxicity evaluation in lung tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRS400393

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.